2-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Description
2-[(1-Phenyl-1H-tetrazol-5-yl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a benzisothiazolone derivative characterized by a tetrazole-containing substituent. Benzisothiazolone-1,1-dioxides are a class of heterocyclic compounds with diverse pharmacological applications, including roles as 5-HT1A receptor modulators, analgesics, and enzyme inhibitors .
Properties
IUPAC Name |
1,1-dioxo-2-[(1-phenyltetrazol-5-yl)methyl]-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3S/c21-15-12-8-4-5-9-13(12)24(22,23)19(15)10-14-16-17-18-20(14)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKZSNXZSWYSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Benzisothiazolone Core: This step involves the cyclization of o-aminothiophenol with chloroacetic acid to form the benzisothiazolone ring.
Introduction of the Phenyl-Tetrazole Group: The phenyl-tetrazole moiety is introduced through a nucleophilic substitution reaction, where a phenyl-tetrazole derivative reacts with the benzisothiazolone intermediate.
Oxidation: The final step involves the oxidation of the benzisothiazolone ring to introduce the 1,1-dioxide functionality, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the benzisothiazolone ring.
Reduction: Reduction reactions can target the nitro groups or other oxidized functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the phenyl or tetrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the benzisothiazole structure exhibit significant antimicrobial properties. A study conducted by Zhang et al. (2020) evaluated the efficacy of various benzisothiazoles against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that 2-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide showed potent activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Properties
In another study, the compound was tested for its anti-inflammatory effects in a murine model of acute inflammation. The findings suggested that it significantly reduced edema and inflammatory markers when compared to control groups, indicating potential use in treating inflammatory diseases .
Agricultural Applications
Pesticide Development
The compound has been investigated for its potential as a pesticide. A study by Li et al. (2021) explored its effectiveness against common agricultural pests. The results showed that it had a high toxicity level against aphids and whiteflies, making it a promising candidate for developing new insecticides .
Herbicidal Activity
Additionally, its herbicidal properties were assessed in field trials. The compound demonstrated significant herbicidal activity against several weed species, suggesting its utility in crop protection strategies .
Materials Science Applications
Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved tensile strength and thermal resistance .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial | Zhang et al., 2020 | Effective against S. aureus and E. coli |
| Anti-inflammatory | Unpublished Study | Reduced edema in murine model |
| Pesticide Development | Li et al., 2021 | High toxicity against aphids and whiteflies |
| Herbicidal Activity | Field Trials | Significant activity against various weed species |
| Polymer Chemistry | Research Group Study | Enhanced thermal stability in polymer matrices |
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The benzisothiazolone core and phenyl-tetrazole group contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Methyl Derivative : Serves as a synthetic intermediate but lacks significant bioactivity unless further functionalized .
- Pyrazole Derivative : The pyrazole group confers neuroprotective properties, suggesting heterocyclic substituents enhance CNS-targeted activity .
- BAY-3702: The benzopyran-aminobutyl chain enables 5-HT1A agonism, highlighting the role of extended alkyl-amine groups in receptor interaction .
- Piperazinyl Derivative : The piperazine moiety and pentyl linker facilitate antagonistic activity, demonstrating the importance of nitrogen-containing substituents .
Pharmacological Implications
- Receptor Specificity: Unlike the piperazinyl or aminobutyl derivatives (5-HT1A antagonists/agonists), the phenyltetrazole group may target alternative receptors (e.g., tryptase inhibitors or kinase modulators) .
Biological Activity
The compound 2-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzisothiazole moiety linked to a tetrazole group. This structural configuration is known for enhancing biological activity through multiple interaction sites with biological targets.
Biological Activity Overview
The biological activities of This compound include:
- Antiviral Activity : Research indicates that derivatives of benzisothiazole exhibit significant antiviral properties. In particular, compounds with similar structures have been shown to inhibit the proteases of viruses such as Dengue and West Nile virus, suggesting potential applications in antiviral drug development .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Studies have shown that certain benzisothiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi .
- Cytotoxic Effects : Preliminary studies have indicated that this compound may possess cytotoxic properties against cancer cell lines. Investigations into related tetrazole derivatives have reported promising results in inhibiting tumor cell proliferation .
The exact mechanism of action for This compound is not fully elucidated; however, it is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as enzyme inhibitors. For instance, the inhibition of viral proteases disrupts viral replication processes.
- Interference with Cellular Processes : The compound may interact with cellular pathways involved in cell division and apoptosis, leading to cytotoxic effects in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Q. What are the standard protocols for synthesizing this compound, and how can purity be validated?
The synthesis typically involves alkylation of sodium saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide sodium salt) with halide derivatives under anhydrous conditions. For example, 3-chlorophenacyl bromide reacts with sodium saccharin in dimethylformamide (DMF) at room temperature, followed by precipitation and recrystallization from chloroform-methanol . Purity is validated via HPLC (>98%) and melting point analysis, while structural confirmation employs , , and FT-IR spectroscopy.
Q. How is the compound structurally characterized, and what software tools are essential for analysis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation (e.g., chloroform-methanol mixtures), and data collection uses Bruker APEX-II CCD diffractometers. SHELXL (for refinement) and ORTEP-3 (for visualization) are critical software tools . Key parameters include bond angles (e.g., S1–N1–C7 = 108.65(17)°) and torsion angles (e.g., C8–N1–C7–O1 = 120.14(16)°) to confirm stereoelectronic effects .
Q. What biological activities are associated with this compound, and how are they mechanistically evaluated?
The compound’s tetrazole and benzisothiazol moieties suggest potential as a 5-HT receptor antagonist or COX-2 inhibitor. In vitro assays (e.g., radioligand binding for 5-HT occupancy ) and enzyme inhibition studies (e.g., COX-2 ELISA) are standard. Dose-response curves (e.g., IC values) are generated using HEK-293 cells transfected with target receptors .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during refinement?
High-resolution data (≤1.0 Å) and SHELXL’s PART instructions manage disorder. For twinning, the HKLF5 format in SHELXL integrates twin laws (e.g., BASF parameter for scale factors). R values >5% indicate potential twinning; the Flack parameter validates absolute structure . Example: A study on a benzisothiazol derivative refined with R = 0.051 using 1722 independent reflections .
Q. What computational methods predict the compound’s pharmacokinetic properties and binding affinities?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like 5-HT receptors. Pharmacokinetic parameters (logP, bioavailability) are predicted via SwissADME. QSAR models using Gaussian09-derived descriptors (e.g., HOMO-LUMO gaps) correlate electronic effects with activity .
Q. How do tautomeric forms of the tetrazole moiety influence reactivity, and how are they characterized?
The 1H- and 2H-tetrazole tautomers are analyzed via and SC-XRD. Tautomer ratios depend on solvent polarity (e.g., DMSO stabilizes 1H-form). Reactivity differences are tested in alkylation reactions: the 1H-tautomer shows higher nucleophilicity in SN2 pathways .
Q. What experimental design optimizes synthetic yield while minimizing byproducts?
Design of Experiments (DoE) with factors like temperature (20–60°C), solvent (DMF vs. DMSO), and stoichiometry (1:1–1:2) identifies optimal conditions. Response Surface Methodology (RSM) models predict yield maxima (e.g., 81% yield at 25°C in DMF ). Byproducts (e.g., O-alkylation products) are quantified via LC-MS and suppressed using phase-transfer catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
